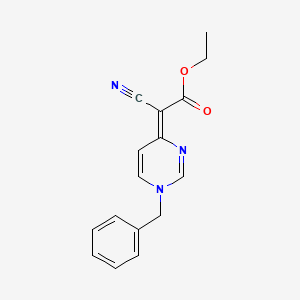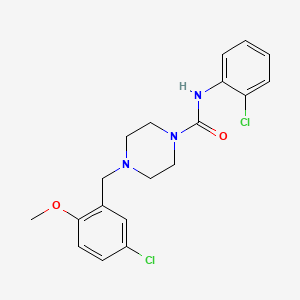![molecular formula C21H26N2O4 B4836888 N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4836888.png)
N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)pentanamide
Übersicht
Beschreibung
N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)pentanamide, also known as MPAA-NH2, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)pentanamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)pentanamide also induces apoptosis by activating caspase-3 and -9 and suppressing Bcl-2 expression. In addition, N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)pentanamide inhibits angiogenesis by suppressing VEGF expression and inhibiting endothelial cell migration and tube formation.
Biochemical and Physiological Effects:
N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)pentanamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and protection against oxidative stress. N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)pentanamide has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)pentanamide has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, one limitation of N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)pentanamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)pentanamide in various disease models.
Zukünftige Richtungen
For N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)pentanamide research include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent in other diseases, and the optimization of its dosage and administration route. In addition, the use of N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)pentanamide in combination with other therapeutic agents should be explored to enhance its efficacy and reduce potential side effects.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)pentanamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)pentanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In inflammation research, N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)pentanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)pentanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
N-[2-methoxy-4-[[2-(3-methylphenoxy)acetyl]amino]phenyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-4-5-9-20(24)23-18-11-10-16(13-19(18)26-3)22-21(25)14-27-17-8-6-7-15(2)12-17/h6-8,10-13H,4-5,9,14H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKRFJDKFVTQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)COC2=CC=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide](/img/structure/B4836807.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4836816.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B4836827.png)
![methyl 3-chloro-6-({[2-(4-fluorobenzoyl)hydrazino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4836846.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4836859.png)
![3-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acrylamide](/img/structure/B4836867.png)

![4-tert-butyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B4836872.png)

![methyl 4-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B4836897.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4836912.png)
![1-[(3,5-dimethylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4836913.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4836915.png)